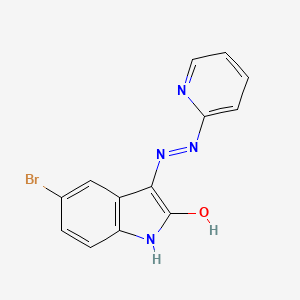
5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer properties, with studies showing its ability to induce apoptosis in cancer cells (Wang et al., 2019). Additionally, this compound has been investigated for its antibacterial properties, with studies showing its ability to inhibit the growth of various bacteria (Wang et al., 2019). Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions (Wang et al., 2019).
Wirkmechanismus
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, studies have suggested that its anticancer properties may be due to its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 (Wang et al., 2019). Its antibacterial properties may be due to its ability to disrupt bacterial cell membranes (Wang et al., 2019).
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has no significant toxicity on normal cells (Wang et al., 2019). However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its potential applications in various fields of scientific research, such as anticancer and antibacterial research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). Firstly, further studies are needed to fully understand its mechanism of action in order to develop it as a therapeutic agent. Secondly, its potential use as a fluorescent probe for the detection of metal ions could be further investigated. Lastly, its antibacterial properties could be studied in more detail to determine its potential use as an antibiotic agent.
In conclusion, 5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its other potential applications.
Synthesemethoden
The synthesis of 5-bromo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 5-bromo-1H-indole-2,3-dione with 2-pyridinylhydrazine in the presence of a suitable catalyst. This method has been reported in a research article by Wang et al. (2019).
Eigenschaften
IUPAC Name |
5-bromo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEYIXJGXVWXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)
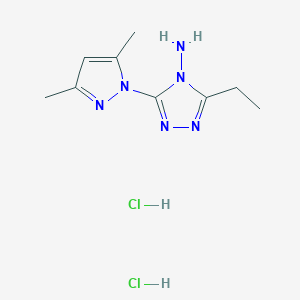
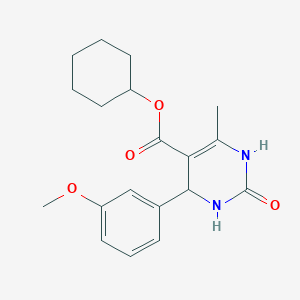
![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![N-(4-bromophenyl)-N'-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5021941.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)
![4,10-dibenzyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5021970.png)
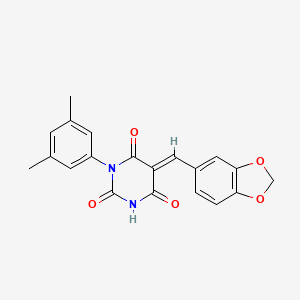
![N-4-pyridinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5021984.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)
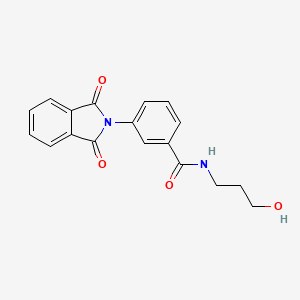
![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5022003.png)